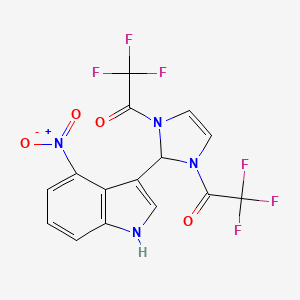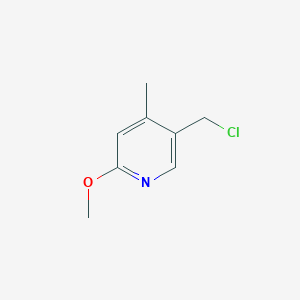
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine, involves selective chlorination reactions. An example involves the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system as a selective chlorinating agent from 2-methylpyridineN-oxide under mild conditions, demonstrating the chemical versatility and reactivity of these compounds in creating chlorinated pyridine derivatives (Xia Liang, 2007).
Molecular Structure Analysis
Pyridine derivatives exhibit a wide range of molecular structures due to the presence of different substituents. Structural analysis through methods like X-ray crystallography provides detailed insights into their geometry, bond lengths, and angles, facilitating the understanding of their chemical reactivity and properties. For instance, the study of substituted [4-(2,2,2-Trifluoroethoxy)-2-Pyridinyl]-Methylthio-Imidazoles and -Pyrimidines revealed specific structural features, highlighting the influence of substituents on the overall molecular structure and interactions within crystals (Sen Ma et al., 2016).
Chemical Reactions and Properties
Pyridine derivatives are known for their participation in a variety of chemical reactions, attributing to their functional groups. For example, UV-irradiation of methyl 2-pyridinecarboxylate in methanol can lead to methylation or methoxylation at different positions on the pyridine ring, depending on the conditions such as the presence of acid. This demonstrates the reactivity of pyridine derivatives under photochemical conditions and the potential for diverse chemical modifications (T. Sugiyama et al., 1981).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of pyrrolin-2-ones, showcasing its versatility in forming useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, its derivatives, such as 2-methoxy- and 2-morpholino pyridine compounds, have been explored for their high emissive fluorophores properties in solution and the solid state, indicating its potential in developing new photoluminescent materials (Hagimori et al., 2019).
Improvement in Synthesis Methods
- Innovations in synthesis methods for related compounds, like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrate the ongoing research to enhance yields and selectivity, suggesting areas where 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine could similarly benefit (Xia Liang, 2007).
Photophysical Studies
- The study of 2-pyridone tautomeric analogs, including methoxypyridine derivatives, has revealed significant insights into their spectroscopic properties and fluorescence, hinting at the potential applications of this compound in photophysical and photochemical studies (Masayori Hagimori et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various biochemical pathways and cellular structures .
Mode of Action
It’s worth noting that similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Similar compounds are known to cause various physiological effects, including toxicity to aquatic life, serious eye damage, skin irritation, allergic skin reactions, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine can be influenced by various environmental factors. For instance, the compound is known to be harmful to aquatic life, indicating that its presence in water bodies could have detrimental effects .
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSCJVJSJJGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355215-51-8 |
Source


|
| Record name | 5-(chloromethyl)-2-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

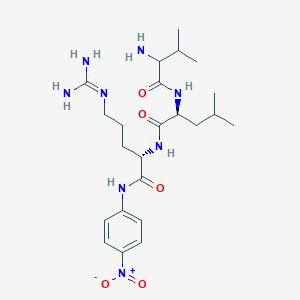
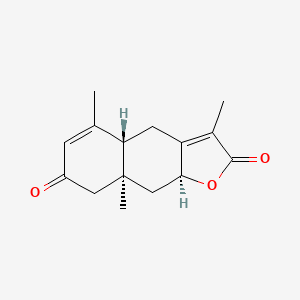


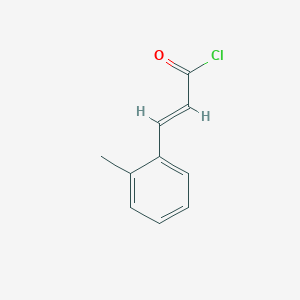
![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)
